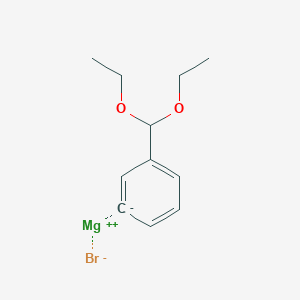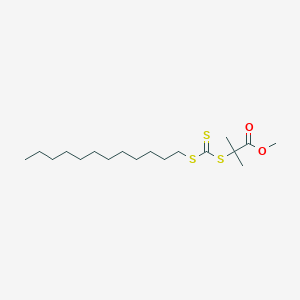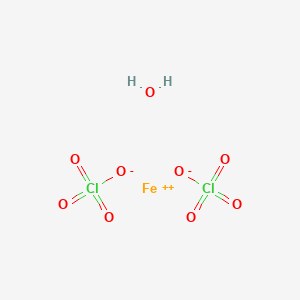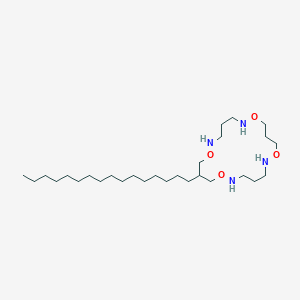
Pyr-Arg-Thr-Lys-Arg-AMC trifluoroacetate
説明
Pyr-Arg-Thr-Lys-Arg-AMC trifluoroacetate (PATKAR) is a peptide-based synthetic compound that has been used in various scientific research applications. It is composed of six amino acids, including pyridylalanine, arginine, threonine, lysine, arginine and 7-amino-4-methylcoumarin (AMC). PATKAR was first synthesized in 1998 by researchers at the University of Tokyo, and has since been used in a variety of studies ranging from biochemistry to physiology.
科学的研究の応用
1. Phagocytic Activation and Anticancer Potential
Pyr-Arg-Thr-Lys-Arg-AMC trifluoroacetate is related to tuftsin peptides like Thr-Lys-Pro-Arg, which have shown potential in activating macrophages. Studies have indicated that tuftsin-derived peptides, such as Thr-Lys-Pro-Arg-Thr-LysPro-Arg, enhance phagocytic functions and exhibit tumoricidal activity. They have been effective in prolonging the life of mice injected with leukemia cells, surpassing the effects of tuftsin itself (Najjar et al., 1981).
2. Nuclear Localization Signaling
This compound shares structural similarity with sequences involved in nuclear localization. For instance, the sequence Pro-Lys-Lys-Lys-Arg-Lys-Val has been identified as an autonomous signal for specifying nuclear location. This suggests potential applications in understanding and manipulating nuclear transport mechanisms (Kalderon et al., 1984).
3. RNA Binding and Regulation
In the realm of molecular biology, this compound is relevant to the study of RNA-protein interactions. For example, amino acids like Arg and Lys are implicated in RNA binding, as observed in Bacillus subtilis PyrR protein, which binds to pyr mRNA to regulate transcriptional attenuation (Savacool & Switzer, 2002).
4. Sensor Applications
The trifluoroacetate component in this compound is used in sensor technologies. For example, donor-acceptor fluorophores based on indeno-pyrrole derivatives have been utilized as dual sensors for volatile acids and aromatic amines, showcasing the utility of trifluoroacetate in sensor development (Debsharma et al., 2019).
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57N13O9.C2HF3O2/c1-19-17-29(53)59-27-18-21(10-11-22(19)27)45-31(54)24(8-5-15-43-36(39)40)47-32(55)23(7-3-4-14-38)49-35(58)30(20(2)51)50-34(57)25(9-6-16-44-37(41)42)48-33(56)26-12-13-28(52)46-26;3-2(4,5)1(6)7/h10-11,17-18,20,23-26,30,51H,3-9,12-16,38H2,1-2H3,(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H,49,58)(H,50,57)(H4,39,40,43)(H4,41,42,44);(H,6,7)/t20-,23+,24+,25+,26+,30+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPUHMHLXQHSPN-HUQKKSBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58F3N13O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine tetrahydrochloride, 98% (S,S)-PDP](/img/structure/B6336337.png)
![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97%](/img/structure/B6336345.png)

![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)
![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)


![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)





